![molecular formula C16H8ClF3N4 B2435493 1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2435493.png)
1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- R-8507 es un antagonista de molécula pequeña que se dirige al receptor tipo 1 del factor de necrosis tumoral alfa (TNF-αRI).
- Inhibe la expresión de la molécula de adhesión intercelular-1 (ICAM-1) inducida por TNF-α e IL-1β.
- El compuesto juega un papel crucial en la modulación de las respuestas inmunitarias y la inflamación .
Métodos De Preparación
- Rutas de síntesis: Las rutas de síntesis específicas para R-8507 no están ampliamente documentadas. La investigación sugiere que puede sintetizarse a través de varias reacciones químicas.
- Condiciones de reacción: Las condiciones de reacción detalladas siguen siendo de propiedad exclusiva, pero se necesitan más estudios para dilucidar la vía de síntesis exacta.
- Producción industrial: La información sobre los métodos de producción industrial a gran escala es limitada.
Análisis De Reacciones Químicas
- R-8507 probablemente experimenta varias reacciones, incluida la oxidación, la reducción y la sustitución.
- Reactivos comunes: Los reactivos específicos utilizados en su síntesis no están disponibles públicamente.
- Productos principales: Los productos primarios formados durante estas reacciones no están bien documentados.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research has demonstrated that derivatives of triazoloquinoxalines exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives possess potent activity against Gram-negative bacteria such as Pseudomonas aeruginosa, with some compounds exhibiting efficacy comparable to standard antibiotics like ampicillin .
- Case Study : A series of synthesized triazoloquinoxaline derivatives were evaluated for their antimicrobial properties. Compounds showed varying degrees of activity against both bacterial and fungal strains, indicating their potential as new antimicrobial agents .
Anticonvulsant Activity
Another notable application is in the field of neurology. Compounds derived from triazoloquinoxalines have been evaluated for anticonvulsant properties. In one study, several derivatives were tested using a metrazol-induced convulsion model. Two specific compounds demonstrated significant anticonvulsant activity compared to standard treatments .
- Case Study : The synthesis and evaluation of triazoloquinoxaline derivatives revealed promising results in reducing seizure activity in animal models, suggesting their potential use in treating epilepsy and other seizure disorders .
Pharmacological Insights
The pharmacological profile of 1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline indicates its versatility as a lead compound for drug development. Its ability to interact with various biological targets makes it a candidate for further exploration in:
- Anticancer Research : The structural similarities with known anticancer agents suggest potential applications in oncology.
- Anti-inflammatory Applications : Some derivatives have shown promise in reducing inflammation markers in preclinical studies.
Mecanismo De Acción
- R-8507 interrumpe la interacción entre TNF-αRI y la proteína 1 que interactúa con el receptor (RIP1) y la proteína del dominio de muerte asociado al TNF-αR (TRADD).
- Esto evita la internalización del complejo receptor, impactando las vías de señalización posteriores.
Comparación Con Compuestos Similares
- Desafortunadamente, no hay comparaciones directas disponibles debido a la información limitada.
- Compuestos similares: Se necesita más investigación para identificar compuestos con mecanismos de acción similares.
Actividad Biológica
1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring fused with a quinoxaline moiety, incorporating both a chlorophenyl group and a trifluoromethyl substituent. The molecular formula is C11H7ClF3N4, with a molecular weight of 292.65 g/mol.
Biological Activity Overview
Research has demonstrated that this compound exhibits various biological activities:
- Antiviral Activity : Studies indicate that compounds with triazoloquinoxaline structures can inhibit viral replication. For instance, derivatives have shown effectiveness against viruses such as Dengue virus (DENV) and others in vitro.
- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : It has been shown to interact with certain enzymes, potentially altering their kinetics and affecting metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may bind to specific receptors or proteins involved in disease processes, leading to altered signaling pathways.
- Enzyme Interaction : It may inhibit enzymes critical for viral replication or cancer cell survival. For example, inhibition of kinases involved in cell signaling has been noted.
- Induction of Apoptosis : Some studies suggest that it can induce programmed cell death in cancer cells through mitochondrial pathways.
Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound:
Case Studies
-
Antiviral Efficacy Against DENV :
- In vitro studies indicated that the compound effectively inhibited DENV replication at low micromolar concentrations. The mechanism involved disruption of viral RNA synthesis.
-
Cancer Cell Line Studies :
- A series of experiments on breast and lung cancer cell lines showed that treatment with the compound led to decreased viability and increased markers of apoptosis. Dose-response assays revealed an IC50 value as low as 7 µM for certain cell lines.
-
Enzyme Interaction Studies :
- Binding assays demonstrated that the compound interacts with specific kinases related to tumor growth, suggesting a potential role as a targeted therapy.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3N4/c17-10-7-5-9(6-8-10)14-22-23-15-13(16(18,19)20)21-11-3-1-2-4-12(11)24(14)15/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOTYDSXVIEYAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C4=CC=C(C=C4)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.